2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Description
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a tetrahydro ring system and an ethanamine side chain. The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-340064) in gram-scale quantities, with pricing ranging from $399 for 1 g to $1,150 for 5 g .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h7H,1-6,10H2 |
InChI Key |
UFNKYWRTPYMWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C2CCN)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde under reflux conditions in ethanol, followed by reduction and cyclization steps . Another method involves the electro-organic synthesis using Meldrum’s acid, nitromethylene imidazolidine, and benzaldehydes under constant current in ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine undergoes N-alkylation with alkyl halides under basic conditions. A 2019 study demonstrated that BCl₃-mediated reactions enhance regioselectivity for C3-methylene functionalization in imidazo[1,2-a]pyridines .
Example Reaction
Reagent: Methyl iodide (CH₃I)
Conditions: Dry DCM, 0°C → rt, triethylamine base
Product: N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Yield: 72–85%
Key Data
| Alkylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CH₃I | DCM | 0°C → rt | 85 |
| C₂H₅Br | THF | Reflux | 78 |
| Benzyl chloride | MeCN | 40°C | 72 |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. Polar aprotic solvents like DMF improve reaction efficiency.
Example Reaction
Reagent: Acetyl chloride (CH₃COCl)
Conditions: DCM, rt, 2 h
Product: N-Acetyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Yield: 68–91%
Kinetic Study
Reaction completion occurs within 2 hours at room temperature, with electron-withdrawing acyl groups showing faster kinetics.
Cycloaddition Reactions
The imidazo[1,2-a]pyridine core participates in [3+2] cycloadditions with nitrile oxides, forming fused pyrazolo derivatives.
Example Reaction
Reagent: Benzontrile oxide
Conditions: Toluene, 80°C, 6 h
Product: Pyrazolo[3,4-e]imidazo[1,2-a]pyridine derivative
Yield: 65%
Regioselectivity
The reaction favors C5-position functionalization due to electron density distribution in the ring.
Mannich Reactions
The amine acts as a nucleophile in three-component Mannich reactions with aldehydes and ketones.
Example Protocol
-
Aldehyde: Formaldehyde
-
Ketone: Cyclohexanone
-
Conditions: Methanol, HCl catalyst, reflux
-
Product: Tertiary amine derivative
Optimized Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst (HCl) | 1–2 drops |
| Reaction Time | 6 hours |
| Temperature | Reflux |
BCl₃-Mediated C–N Bond Formation
Boron trichloride activates the imidazo[1,2-a]pyridine ring for nucleophilic attack by secondary amines .
General Procedure
-
Dissolve substrate in dry DCM at 0°C.
-
Add BCl₃ (1.0 M in DCM).
-
Stir at rt, then add amine.
Scope
| Amine | Product Yield (%) |
|---|---|
| Piperidine | 82 |
| Morpholine | 75 |
| 4-Methylpiperazine | 68 |
Salt Formation
The compound forms stable dihydrochloride salts, enhancing water solubility (up to 50 mg/mL).
Salt Synthesis
-
Reagent: HCl (g) in Et₂O
-
Conditions: 0°C, 30 min
-
Purity: >98% (HPLC)
Reaction Condition Analysis
Critical parameters influencing reaction outcomes:
| Parameter | Impact on Reactivity |
|---|---|
| Solvent Polarity | Higher polarity accelerates acylation |
| Temperature | >60°C promotes side reactions |
| Base Strength | Strong bases (e.g., K₂CO₃) improve alkylation yields |
Scientific Research Applications
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Key Analogues
The following table summarizes structurally related compounds, their similarity scores, and distinguishing features:
Physicochemical and Pharmacological Insights
- Solubility and Stability: Hydrochloride salts (e.g., 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride) improve aqueous solubility, a critical factor for drug formulation .
Biological Activity :
- Imidazo[1,2-a]pyridine derivatives are explored as kinase inhibitors and GPCR modulators. For example, ethyl carboxylate derivatives (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) demonstrate roles in enzyme inhibition, as suggested by their synthetic accessibility and structural mimicry of cofactors .
Analytical Characterization
- Spectroscopic Data: HRMS and NMR data for related compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) highlight distinct shifts for protons and carbons adjacent to substituents like nitro or cyano groups, aiding structural elucidation . ¹³C NMR signals for imidazo[1,2-a]pyridine derivatives typically appear in the δ 110–150 ppm range, with variations depending on substituents .
Biological Activity
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine, also known by its CAS number 1556127-66-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- Structural Characteristics : The compound features a tetrahydroimidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- CNS Activity : The compound shows potential neuropharmacological effects. Studies suggest it may interact with neurotransmitter systems in the brain, influencing mood and cognitive functions.
- Antitumor Activity : Preliminary investigations have indicated that this compound may possess antitumor properties. It could inhibit tumor cell proliferation through various pathways.
- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of pathogens, indicating its potential as an antibiotic agent.
The biological effects of this compound are mediated through several mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors involved in neurotransmission.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes linked to cancer progression and inflammation.
- Signal Transduction Modulation : By affecting intracellular signaling pathways (e.g., MAPK/ERK), it can alter cell growth and survival rates.
Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry evaluated the neuropharmacological effects of tetrahydroimidazo derivatives. Results indicated that compounds similar to this compound exhibited significant antidepressant-like activity in animal models .
Study 2: Antitumor Activity
Research conducted on the antitumor potential of imidazo derivatives highlighted that this compound inhibited the growth of various cancer cell lines through apoptosis induction .
Study 3: Anti-inflammatory Mechanism
In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .
Data Table of Biological Activities
Q & A
Basic: What synthetic routes are available for 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine, and how is its structural integrity validated?
Methodological Answer:
A one-pot two-step reaction is commonly employed for synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives. The process typically involves cyclization of precursor amines with carbonyl-containing reagents under controlled temperature (e.g., 80–100°C) and inert atmosphere. Post-synthesis, structural confirmation requires multimodal spectroscopy :
- 1H/13C NMR to assign proton and carbon environments (e.g., distinguishing imidazole protons at δ 6.8–7.2 ppm and aliphatic hydrogens in the tetrahydro ring) .
- HRMS to verify molecular ion peaks with <5 ppm mass accuracy.
- IR spectroscopy to confirm functional groups like NH/amine stretches (3200–3400 cm⁻¹) .
Key Reference : details a related compound’s synthesis and characterization workflow.
Advanced: How are contradictions in spectroscopic data resolved during structural elucidation of derivatives?
Methodological Answer:
Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR or missing HRMS fragments) require:
- Isotopic labeling experiments to trace unexpected proton couplings.
- Variable-temperature NMR to assess conformational dynamics (e.g., hindered rotation in amine groups).
- X-ray crystallography for unambiguous confirmation of regiochemistry in ambiguous cases .
Example : A study on ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate used HRMS to resolve ambiguities in mass fragmentation patterns .
Basic: What reaction parameters optimize the yield of this compound?
Methodological Answer:
Yield optimization involves:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of amine intermediates.
- Stoichiometric control : Excess carbonyl reagents (e.g., ethyl glyoxalate) drive the reaction to completion.
- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) removes byproducts .
Advanced: How do structural modifications influence bioactivity, and what models assess this?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. Antibacterial studies on tetrahydroimidazo[1,2-a]pyrimidine derivatives show that bulkier substituents improve MIC values against S. aureus .
- In vitro models :
Basic: What impurities arise during synthesis, and how are they quantified?
Methodological Answer:
Common impurities include:
- Uncyclized intermediates : Detected via LC-MS as lower-molecular-weight peaks.
- Oxidative byproducts : Identified by HRMS (e.g., +16 Da for hydroxylation).
- Solvent adducts : Addressed by rigorous drying under vacuum.
Quantification : HPLC-UV with external calibration (detection at 254 nm) achieves <1% impurity thresholds .
Advanced: How is computational modeling applied to predict neurological target engagement?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters).
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories.
- Pharmacophore mapping : Identifies critical amine and aromatic features for activity .
Case Study : A tetrahydroimidazo[1,2-a]pyridine derivative showed predicted affinity for NMDA receptors via docking into the glycine-binding site .
Basic: What purification strategies are effective for this amine-containing heterocycle?
Methodological Answer:
- Acid-base extraction : Use HCl (1M) to protonate the amine, followed by basification (NaHCO₃) for precipitation.
- Chromatography : C18 columns (ACN/H₂O + 0.1% TFA) resolve polar byproducts.
- Derivatization : Boc-protection (e.g., di-tert-butyl dicarbonate) simplifies handling of hygroscopic amines .
Advanced: How is target specificity validated in kinase inhibition assays?
Methodological Answer:
- Kinome-wide profiling : Eurofins KinaseProfiler screens >300 kinases at 1 µM compound concentration.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
- CRISPR knockouts : Eliminate suspected off-target kinases to isolate primary effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
